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Tigloside

Cat. No.: B015204
M. Wt: 1159.2 g/mol
InChI Key: BHAUYHDLIURVPC-ZNKXWPPQSA-N
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Description

Contextualization within Natural Product Chemistry

Natural products, chemical compounds produced by living organisms, have historically been a rich source of molecules with profound biological activities. Within this vast chemical landscape, Actinotetraose hexatiglate is classified as a saccharolipid, a compound where fatty acids are linked to a sugar backbone. np-mrd.org This structure allows it to be compatible with membrane bilayers. np-mrd.org More specifically, it is a unique tetrasaccharide distinguished by the presence of six tiglate esters. glpbio.com Glycosylated natural products, those containing sugar moieties, are a significant area of study as the sugar components often play a crucial role in the molecule's interaction with its biological target. frontiersin.org

Historical Perspective of Isolation and Initial Characterization

Actinotetraose hexatiglate was first reported in 1998. np-mrd.orgmicrobialscreening.com It was isolated from an actinomycete strain, designated A499, which was discovered in a soil sample from Western Australia. nih.govbioaustralis.com This strain belongs to the genera Amycolatopsis or Amycolata. nih.govbioaustralis.com The compound was found as a co-metabolite alongside quinaldopeptin (B1238268), a cyclic decapeptide antibiotic. glpbio.comnih.govbioaustralis.com The initial characterization of Actinotetraose hexatiglate revealed it to be the hexa-ester of a novel non-reducing glucotetraose. nih.govbioaustralis.com Its structure was elucidated through detailed spectroscopic analysis.

Significance as a Unique Glycosylated Metabolite in Actinomycete Research

Actinomycetes are a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites, including a majority of the antibiotics in current clinical use. frontiersin.orgacademicjournals.org The discovery of Actinotetraose hexatiglate from an Amycolatopsis species further underscores the metabolic diversity of these microorganisms. nih.govnih.gov Its structure is notable for a two-fold axis of symmetry. glpbio.com While the specific biological role of Actinotetraose hexatiglate is not yet fully understood, it is suspected to lack antimicrobial activity. glpbio.combiolinks.co.jp The study of such unique glycosylated metabolites is crucial for understanding the biosynthetic capabilities of actinomycetes and may reveal novel biochemical pathways. frontiersin.org Further research on this compound and its analogs, such as actinotetraoses A-K, continues to expand our knowledge of tetrasaccharide derivatives from insect-derived actinomycetes. thieme-connect.denih.gov

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C54H78O27 nih.govchemspider.com
Molecular Weight 1159.2 g/mol nih.gov
Monoisotopic Mass 1158.473047 Da chemspider.com
CAS Number 216590-44-2 glpbio.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H78O27 B015204 Tigloside

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAUYHDLIURVPC-ZNKXWPPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation

Spectroscopic Techniques for Definitive Structure Assignment

The definitive assignment of actinotetraose hexatiglate's structure has been heavily reliant on a suite of powerful spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

High-resolution NMR spectroscopy has been a cornerstone in determining the complex connectivity and stereochemistry of actinotetraose hexatiglate. nih.gov Both 1D and 2D NMR techniques, including HMQC, HMBC, COSY, and NOESY, have been instrumental in elucidating the structure of related actinotetraose derivatives. tandfonline.com These methods allow for the detailed mapping of proton (¹H) and carbon-¹³ (¹³C) nuclei within the molecule, revealing the intricate network of covalent bonds. msu.edu

The chemical shifts observed in NMR spectra provide crucial information about the electronic environment of each nucleus, while coupling constants offer insights into the dihedral angles between adjacent protons, which is vital for conformational analysis. researchgate.netnih.gov For instance, the analysis of anomeric proton coupling constants helped determine the stereochemistry of glycosidic linkages in related actinotetraoses. thieme-connect.de

Interactive Table 1: Key NMR Data for Related Actinotetraose Derivatives This table is representative of the types of data obtained for actinotetraose compounds and is based on findings for related structures. Specific data for actinotetraose hexatiglate may vary.

Parameter Value Range Information Gained
¹H NMR Chemical Shifts (δ) 3.0 - 6.0 ppm (sugar protons) Electronic environment, anomeric configuration
¹³C NMR Chemical Shifts (δ) 60 - 110 ppm (sugar carbons) Carbon skeleton, linkage positions
J-Coupling Constants 1 - 10 Hz Dihedral angles, stereochemistry
NOESY Correlations - Through-space proximity of protons, 3D structure

Mass Spectrometry (MS) Applications in Complex Carbohydrate Analysis

Mass spectrometry is a highly sensitive technique that has been indispensable for determining the molecular weight and elemental composition of actinotetraose hexatiglate and its analogs. frontiersin.orgnumberanalytics.com High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides precise mass measurements, allowing for the confident determination of the molecular formula. tandfonline.com

Fast atom bombardment (FAB) mass spectrometry was one of the techniques used in the initial structural characterization of actinotetraose hexatiglate. nih.gov Modern MS methods, such as matrix-assisted laser desorption/ionization (MALDI), are particularly well-suited for the analysis of complex carbohydrates, providing information on sequence, branching, and modifications from characteristic fragmentation patterns. frontiersin.orgnih.gov

Advanced X-ray Crystallography Studies for Oligosaccharide Architecture

While obtaining suitable crystals of complex, flexible oligosaccharides for X-ray crystallography can be challenging, this technique offers the most definitive three-dimensional structural information when successful. acs.orgacs.org For many oligosaccharides, their inherent flexibility hinders the formation of the regular, ordered crystals required for diffraction. acs.org

Although a specific crystal structure for actinotetraose hexatiglate is not detailed in the search results, X-ray crystallography has been successfully applied to related complex carbohydrates and their protein complexes. acs.org This technique provides a complete picture of the molecule's conformation in the solid state, which can then be compared with solution-state conformations derived from NMR and molecular modeling. acs.orgresearchgate.net

Stereochemical Assignment and Conformational Analysis of the Glycotetraose Core

The stereochemistry of the glycosidic linkages is a critical aspect of the structure of actinotetraose hexatiglate. In related actinotetraoses, the stereochemistry of these linkages has been determined by analyzing the coupling constants of anomeric protons in NMR spectra. thieme-connect.de The conformation of the glycotetraose core is influenced by the rotation around the glycosidic bonds, which can be studied using a combination of NMR data and molecular modeling. soton.ac.ukic.ac.ukyoutube.comyoutube.com The inherent flexibility of oligosaccharides often means they exist as an equilibrium of different conformations in solution. researchgate.net

Structural Relationship to Co-metabolites and Related Actinotetraoses

Actinotetraose hexatiglate is part of a larger family of related natural products. It is a known co-metabolite of quinaldopeptin (B1238268), a cyclic decapeptide antibiotic also produced by Amycolatopsis species. nih.govbioaustralis.com

Furthermore, a number of other actinotetraose derivatives, designated as actinotetraoses A-H and L, have been isolated from the same grasshopper-associated Amycolatopsis sp. HCa1. tandfonline.comthieme-connect.denih.gov These related compounds share the unusual non-reducing glucotetraose skeleton but differ in their acylation patterns. thieme-connect.denih.gov For example, actinotetraose L features (E)-2-ethyl-2-butenoyl and (E)-2-methyl-2-butenoyl groups. tandfonline.com The discovery of these related metabolites provides valuable insights into the biosynthetic pathways of this class of compounds. nih.govnih.gov

Biosynthetic Pathways and Genetic Insights

Producing Microorganism: Amycolatopsis Strain A499 and Related Actinomycetes

The discovery of actinotetraose hexatiglate is linked to an actinomycete, strain A499, isolated from a soil sample in Western Australia. bioaustralis.com This strain, which also produces the cyclic decapeptide antibiotic quinaldopeptin (B1238268), was identified as belonging to the genera Amycolatopsis or Amycolata. bioaustralis.com Members of the genus Amycolatopsis are of significant interest to science as they are known producers of a wide array of commercially and medically important secondary metabolites, including antibiotics like vancomycin (B549263) and rifamycin (B1679328). nih.govjapsonline.com

Phylogenetic Characterization of Producing Strains

Actinomycetes are Gram-positive bacteria, distinguished by their high G+C (Guanine-Cytosine) content in their DNA and a tendency to form filamentous mycelia. iomcworld.org The genus Amycolatopsis falls within the family Pseudonocardiaceae. japsonline.com A definitive classification relies on a polyphasic approach, combining morphological, chemotaxonomic, and molecular data. iomcworld.org

Key chemotaxonomic markers for Amycolatopsis include:

Cell Wall: Contains meso-diaminopimelic acid (meso-DAP) but lacks mycolic acids. japsonline.com

Major Menaquinone: The predominant isoprenoid quinone is MK-9(H₄). japsonline.com

DNA G+C Content: Typically ranges from 67% to 74%. japsonline.com

Phylogenetic analysis based on 16S rRNA gene sequencing is a standard method for determining the relationships between bacterial strains. japsonline.com More advanced phylogenomic approaches, utilizing whole-genome sequencing, provide higher resolution and can reliably resolve relationships both within and between genera. nih.gov Such analyses have been used to refine the taxonomy of numerous Amycolatopsis strains, clarifying their placement within the broader actinomycete lineage. nih.govnih.gov

Cultivation and Fermentation Strategies for Metabolite Production

The production of secondary metabolites by Amycolatopsis is highly dependent on cultivation conditions. dergipark.org.trnih.gov Optimizing these parameters is crucial for maximizing the yield of desired compounds like actinotetraose hexatiglate. While specific fermentation details for strain A499 are not extensively published, general strategies for Amycolatopsis provide a framework for metabolite production.

Fermentation processes are typically conducted in bioreactors where key parameters can be meticulously controlled. nih.govnih.gov These include:

Media Composition: Media often contain a combination of carbon sources (e.g., glucose, glycerol, starch), nitrogen sources (e.g., yeast extract, peptone, asparagine), and essential minerals. dergipark.org.tracs.org For instance, yeast extract malt (B15192052) extract (YEME) medium and other complex media are commonly used for growing Amycolatopsis species. acs.org

Temperature: Optimal temperatures for growth and production can vary, but many Amycolatopsis strains are cultivated between 28°C and 45°C. nih.govnih.gov

pH: Maintaining an optimal pH, often around neutral (7.0–7.6), is critical for enzymatic activity and cell viability. nih.govacs.org

Aeration and Agitation: As aerobic bacteria, Amycolatopsis require sufficient oxygen. Controlled agitation (e.g., 150-255 rpm) ensures proper mixing and oxygen distribution in submerged fermentation. nih.govrsdjournal.org

The production of secondary metabolites is often initiated during the stationary phase of growth, after primary growth has slowed. iomcworld.orgnih.gov Fed-batch strategies, where nutrients or precursors are added during the fermentation, can enhance yields and overcome substrate limitations or toxicity. nih.gov

Elucidation of the Glycosylation Pathway Leading to Actinotetraose Scaffold

The core of actinotetraose hexatiglate is a unique tetrasaccharide, actinotetraose. The biosynthesis of such an oligosaccharide scaffold is a multi-step enzymatic process. In actinomycetes, the sugar components of natural products are critical for their biological activity. researchgate.netfrontiersin.org

Precursor Incorporation Studies in Actinomycete Cultures

Understanding the assembly of oligosaccharide chains often begins with identifying the primary building blocks. The biosynthesis of sugar moieties in actinomycetes typically starts from common primary metabolites, particularly glucose-1-phosphate. frontiersin.orgmdpi.com Through precursor incorporation studies, where isotopically labeled compounds are fed to the culture, the flow of atoms into the final product can be traced.

The general pathway for many sugar units found in actinomycete secondary metabolites involves:

Conversion of D-glucose-1-phosphate to an activated nucleotide sugar, such as NDP-D-glucose (e.g., dTDP-D-glucose). frontiersin.orggoogle.com

A series of enzymatic modifications (e.g., dehydration, epimerization, reduction, amination) to this activated sugar to generate a diverse array of deoxysugars and aminosugars. researchgate.netjmb.or.kr

For actinotetraose, a glucotetraose, the primary precursor is undoubtedly glucose. Labeled glucose fed to Amycolatopsis strain A499 would be expected to be incorporated into the tetrasaccharide backbone, confirming its origin from primary metabolism.

Identification and Characterization of Glycosyltransferases

The assembly of the actinotetraose scaffold requires the sequential action of glycosyltransferases (GTs). These enzymes catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor (typically a nucleotide sugar) to an acceptor molecule. tandfonline.com The biosynthetic gene clusters (BGCs) for glycosylated natural products in actinomycetes almost always contain one or more genes encoding GTs. nih.govnih.gov

The biosynthesis of an oligosaccharide chain like actinotetraose likely involves several distinct GTs, each responsible for adding the next glucose unit with specific regio- and stereoselectivity. tandfonline.com For example, in the biosynthesis of the glycopeptide antibiotic balhimycin (B1255283) in Amycolatopsis mediterranei, specific glycosyltransferases (BgtfA, -B, -C) are responsible for attaching the sugar residues to the peptide core. nih.gov Similarly, the dracomicin BGC in an Amycolatopsis species contains a significant number of GTs and sugar biosynthesis genes to build its complex octasaccharide chain. acs.org

Characterization of these enzymes reveals that while they are often specific, some possess a degree of flexibility, accepting alternative sugar donors or acceptor molecules, a property exploited in combinatorial biosynthesis to create novel glycosylated compounds. jmb.or.krcapes.gov.br Identifying the specific GTs in the actinotetraose hexatiglate BGC would be key to understanding its assembly and for future bioengineering efforts.

Tiglate Ester Biosynthesis and Attachment Mechanisms

The six tiglate esters are a defining feature of actinotetraose hexatiglate. Their formation involves the biosynthesis of the tiglic acid precursor and its subsequent attachment to the hydroxyl groups of the actinotetraose scaffold.

Tiglic acid ((2E)-2-Methylbut-2-enoic acid) is a small, unsaturated carboxylic acid. wikipedia.org In biological systems, its biosynthesis has been shown to derive from the amino acid L-isoleucine. nih.gov The pathway proceeds via 2-methylbutyric acid, which is then dehydrogenated to form tiglic acid. nih.gov This precursor must then be activated, typically as a coenzyme A (CoA) thioester (tiglyl-CoA), to be used in subsequent enzymatic reactions. This activation is a common strategy in the biosynthesis of polyketides and other natural products derived from short-chain carboxylic acids. frontiersin.orgnih.gov

The attachment of the activated tiglyl-CoA to the six hydroxyl groups of the actinotetraose scaffold is catalyzed by acyltransferases. pnas.org These enzymes are responsible for forming ester bonds in a wide variety of natural products. nih.govrsc.org Within a biosynthetic gene cluster, acyltransferase domains, often part of larger polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) modules, or as standalone enzymes, select and transfer acyl-CoA substrates to a growing molecule. mdpi.com In the case of actinotetraose hexatiglate, one or more dedicated acyltransferases with specificity for tiglyl-CoA and the different hydroxyl positions on the sugar scaffold are presumed to be encoded within the compound's BGC. The enzymatic mechanism involves a nucleophilic attack from a hydroxyl group on the sugar to the thioester carbonyl of tiglyl-CoA, releasing CoA and forming the ester linkage. rsc.org

Origins of the Tiglate Moiety and Metabolic Integration

The tiglate moieties, which are crucial for the structure of actinotetraose hexatiglate, are not primary metabolites but are derived from amino acid metabolism. Research into the biosynthesis of other natural products containing tiglate groups has shown that the tiglic acid precursor originates from the catabolism of the branched-chain amino acid, L-isoleucine. researchgate.netnih.gov

The established pathway proceeds as follows:

L-isoleucine Deamination/Transamination: The pathway initiates with the removal of the amino group from L-isoleucine, a reaction typically catalyzed by a transaminase, to form α-keto-β-methylvalerate.

Oxidative Decarboxylation: This α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to yield 2-methylbutyryl-CoA.

Dehydrogenation: Finally, an acyl-CoA dehydrogenase catalyzes the α,β-dehydrogenation of 2-methylbutyryl-CoA, introducing a double bond to form tiglyl-CoA.

This tiglyl-CoA is the "activated" form of tiglic acid, ready to be transferred onto the actinotetraose core by an acyltransferase enzyme. This metabolic link demonstrates an efficient integration of primary metabolic pathways (amino acid breakdown) with secondary metabolism to generate specialized molecules. nih.gov

Enzymatic Esterification Specificity and Regioselectivity

The attachment of six separate tiglate groups to the actinotetraose core is a feat of remarkable enzymatic control. This process requires acyltransferase enzymes that exhibit high specificity for both the sugar acceptor (actinotetraose) and the acyl donor (tiglyl-CoA), as well as precise regioselectivity to ensure esterification at the correct hydroxyl positions. While the specific enzymes for actinotetraose hexatiglate have not been characterized, principles from other glycoside acylation systems provide a strong framework for understanding this process. nih.govresearchgate.net

Enzymatic acylation is a widely studied field, with enzymes like lipases and acyltransferases being key players. mdpi.comrsc.org The regioselectivity of these reactions—the ability to acylate a specific hydroxyl group among many—is governed by several factors. rsc.orgacs.org In the biosynthesis of acylated natural products, this control is typically exerted by specialized Acyl-CoA Acyltransferases, which are part of the biosynthetic gene cluster. These enzymes have evolved active sites that precisely position the glycoside substrate, exposing only the target hydroxyl groups to the reactive acyl-CoA donor. For actinotetraose hexatiglate, it is hypothesized that one or more highly specific acyltransferases are responsible for the exhaustive and regioselective esterification of the tetrasaccharide core.

FactorInfluence on Enzymatic EsterificationRelevance to Actinotetraose Hexatiglate Biosynthesis
Enzyme Active Site GeometryThe three-dimensional structure of the enzyme's active site dictates which hydroxyl group of the substrate can access the catalytic residues.The putative acyltransferase(s) must have a binding pocket that accommodates the entire actinotetraose molecule and orients it for sequential, regioselective tiglate transfer.
Substrate StructureThe inherent reactivity of hydroxyl groups (primary vs. secondary) and steric hindrance around them can influence the site of acylation. rsc.org Primary hydroxyls are generally more reactive. rsc.orgActinotetraose, a glucotetraose, presents multiple primary and secondary hydroxyl groups. The enzymatic machinery overrides simple chemical reactivity to achieve a specific acylation pattern.
Acyl Donor SpecificityEnzymes often show a strong preference for a specific acyl-CoA molecule (e.g., acetyl-CoA, malonyl-CoA, or in this case, tiglyl-CoA).The acyltransferase(s) involved must specifically recognize and utilize tiglyl-CoA, which is supplied via the isoleucine degradation pathway.

Biosynthetic Gene Cluster (BGC) Identification and Analysis

The enzymes required to synthesize a natural product like actinotetraose hexatiglate are typically encoded by a set of genes located together on the chromosome of the producing organism. nih.gov This grouping is known as a Biosynthetic Gene Cluster (BGC). Identifying and analyzing this BGC is fundamental to understanding and potentially engineering the compound's production.

Genomic Mining for Putative Actinotetraose Hexatiglate BGCs

Genome mining is a bioinformatic approach used to discover novel BGCs within microbial genomes. nih.govjmicrobiol.or.kr Given that actinotetraose hexatiglate is produced by an Amycolatopsis strain, the search for its BGC would begin with the sequencing of this organism's genome. nih.gov

The process involves using specialized software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), to scan the genomic data for sequences homologous to known biosynthetic genes. jmicrobiol.or.krmdpi.com For actinotetraose hexatiglate, the search would focus on identifying a cluster containing key "biosynthetic hooks": nih.gov

Glycosyltransferase genes: Responsible for assembling the tetrasaccharide core from glucose units.

Acyltransferase genes: Required for the esterification of the sugar with tiglate groups. These are the most critical signature genes for this specific molecule.

Genes for tiglyl-CoA synthesis: The presence of genes for the isoleucine catabolic pathway within or near the cluster would provide strong corroborating evidence.

Transport and Regulatory genes: BGCs also typically include genes for exporting the final product and for regulating the cluster's expression. nih.gov

By identifying a locus containing this specific combination of gene types, researchers can pinpoint a putative BGC for actinotetraose hexatiglate.

Functional Characterization of BGC Genes in Heterologous Hosts

Identifying a putative BGC is only the first step; its function must be experimentally validated. The most robust method for this is heterologous expression. nih.govnih.govfrontiersin.org This strategy is particularly useful if the native producing organism is slow-growing or difficult to manipulate genetically. frontiersin.org

The process involves the following key steps:

Cloning the BGC: The entire predicted BGC, which can be quite large, is cloned from the genomic DNA of the Amycolatopsis strain. Techniques like Transformation-Associated Recombination (TAR) in yeast or Gibson assembly are often used for this purpose. nih.gov

Transfer to a Heterologous Host: The cloned BGC is inserted into an expression vector, which is then introduced into a well-characterized and genetically tractable host organism, such as Streptomyces coelicolor or Escherichia coli. nih.govoup.com

Expression and Analysis: The heterologous host is cultured under conditions that induce the expression of the cloned genes. The culture broth is then chemically analyzed (e.g., using HPLC and Mass Spectrometry) for the presence of actinotetraose hexatiglate.

Successful production of the compound in the new host confirms the identity and completeness of the cloned BGC and functionally characterizes its role in producing actinotetraose hexatiglate. rsc.org

Comparative Biosynthesis with Structurally Related Natural Products

The biosynthetic strategy for actinotetraose hexatiglate—the assembly of a glycoside core followed by extensive acylation—is a recurring theme in natural product biosynthesis. Comparing its pathway to those of other acylated glycosides reveals common enzymatic logic and highlights unique variations.

Compound ClassExample(s)Core ScaffoldAcyl GroupsBiosynthetic Strategy Comparison
Acylated TetrasaccharideActinotetraose HexatiglateNon-reducing glucotetraoseTiglateA dedicated glycosyltransferase likely synthesizes the sugar backbone, followed by multiple, highly regioselective esterifications by one or more acyltransferases using tiglyl-CoA. nih.govnih.gov
Acylated Steroidal GlycosidesAcylated Ginsenosides, AT-17β-GsSteroid aglycone with sugar moietiesAcetyl, Malonyl, etc.Biosynthesis is modular: a glycosyltransferase first attaches sugar units to a pre-formed steroid aglycone. Subsequently, specific acyltransferases catalyze regioselective acylation of the sugar's hydroxyl groups. nih.govresearchgate.net This separation of glycosylation and acylation steps is analogous to the hypothesized pathway for actinotetraose hexatiglate.
Resin GlycosidesIpomoeassin FOligosaccharide core, often forming a macrolactone ring with a hydroxy fatty acidTiglate, Cinnamate, etc.Similar to actinotetraose hexatiglate, the biosynthesis involves the attachment of tiglate moieties to a sugar backbone. In many resin glycosides, the acylation can be highly specific, targeting particular hydroxyl groups on the oligosaccharide chain, showcasing the importance of regioselective acyltransferases. frontiersin.org

This comparative analysis shows that nature frequently employs a "scaffold and decorate" strategy. For actinotetraose hexatiglate, the actinotetraose is the scaffold, and the six tiglate groups are the decorations. The specificity of the glycosyltransferases and acyltransferases involved is what ultimately defines the final, unique chemical structure.

Synthetic Chemistry Approaches to Actinotetraose Hexatiglate

Total Synthesis Strategies for the Complex Oligosaccharide Core

The total synthesis of a molecule as complex as actinotetraose hexatiglate necessitates a carefully planned approach. This involves breaking down the target molecule into simpler, achievable building blocks and then developing methods for their stereocontrolled assembly.

Retrosynthetic Analysis of the Glycotetraose Scaffold

A retrosynthetic analysis of the glycotetraose scaffold of actinotetraose hexatiglate would logically disconnect the tetrasaccharide into smaller oligosaccharide or monosaccharide units. A convergent strategy would be advantageous, involving the synthesis of protected disaccharide fragments that are then coupled to form the full tetrasaccharide backbone. This approach allows for the accumulation of material at intermediate stages and simplifies purification. Key considerations in this analysis include the strategic placement of protecting groups to allow for selective glycosylation and subsequent esterification at specific hydroxyl positions. The symmetrical nature of actinotetraose hexatiglate could potentially be exploited to streamline the synthesis, for instance, by designing a synthesis that builds upon a central, symmetrically functionalized core.

Stereoselective Glycosylation Methodologies for Polysaccharides

The formation of glycosidic bonds with precise control over stereochemistry is a central challenge in carbohydrate chemistry. benthamscience.comfrontiersin.org For the synthesis of the actinotetraose hexatiglate core, which is composed of glucose units, methods for achieving stereoselective 1,2-cis and 1,2-trans glycosidic linkages are critical.

A variety of modern glycosylation methods could be employed. These include the use of glycosyl donors with participating protecting groups at the C-2 position to direct the formation of 1,2-trans linkages via neighboring group participation. nih.gov For the construction of more challenging 1,2-cis linkages, strategies often involve the use of non-participating groups at C-2 and careful selection of solvents and promoters to influence the anomeric outcome. nih.gov Advanced methods, such as those employing anomeric sulfonium (B1226848) ions or organocatalysis, offer powerful tools for achieving high stereoselectivity in complex oligosaccharide assembly. benthamscience.comnih.gov The choice of glycosyl donor, such as thioglycosides, glycosyl trichloroacetimidates, or glycosyl phosphates, also plays a crucial role in the efficiency and stereochemical outcome of the glycosylation reaction. rsc.org

Regioselective Esterification Approaches for Hexatiglate Moieties

The installation of the six tiglate ester groups onto the glycotetraose backbone requires highly regioselective esterification methods to differentiate between the various hydroxyl groups of the sugar units. Direct chemical acylation of polyhydroxylated molecules often leads to mixtures of products, necessitating multi-step protection and deprotection sequences. iupac.org

Enzyme-catalyzed reactions offer a powerful alternative for achieving high regioselectivity in the acylation of complex natural products. iupac.orgmdpi.combeilstein-journals.org Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), have demonstrated remarkable ability to selectively acylate specific hydroxyl groups in polyhydroxylated compounds, including steroids and glycosides, often in organic solvents. mdpi.comconicet.gov.ar This enzymatic approach could potentially be applied to the regioselective introduction of the tiglate esters onto the actinotetraose core, minimizing the need for extensive protecting group manipulations. Another strategy involves the use of organocatalysts, which have also been shown to facilitate the regioselective acylation of complex polyols. mdpi.com

Partial Synthesis and Analog Generation

Partial synthesis, starting from a related natural product or a late-stage synthetic intermediate, can be a more direct route to obtaining actinotetraose hexatiglate or its analogs. If a structurally similar, more abundant oligosaccharide could be isolated, it could serve as a scaffold for the subsequent installation of the tiglate esters. This approach would bypass the often-laborious construction of the entire oligosaccharide core.

Furthermore, the generation of analogs of actinotetraose hexatiglate is crucial for probing its structure-activity relationships, should a biological function be identified. Partial synthesis and the chemoenzymatic methods described below are well-suited for creating a library of analogs with variations in the ester groups or the underlying sugar scaffold.

Chemoenzymatic Synthesis Methodologies Utilizing Glycosyltransferases

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic transformations. escholarship.org Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with exceptional regio- and stereospecificity, using activated sugar donors like nucleotide sugars. nih.govroyalsocietypublishing.orgmdpi.com

A chemoenzymatic approach to actinotetraose hexatiglate could involve the chemical synthesis of protected monosaccharide or disaccharide building blocks, which would then serve as acceptor substrates for a series of glycosyltransferase-catalyzed reactions to assemble the tetrasaccharide core. acs.org This strategy leverages the strengths of both chemical synthesis for creating versatile building blocks and enzymatic catalysis for clean and specific glycosidic bond formation, often without the need for protecting groups on the acceptor. nih.gov One-pot multi-enzyme (OPME) systems, where several enzymes work in concert to build an oligosaccharide, represent an increasingly powerful tool in this area. escholarship.org

Enzyme ClassRole in SynthesisAdvantages
GlycosyltransferasesCatalyze specific glycosidic bond formationHigh regio- and stereoselectivity, mild reaction conditions
Lipases/ProteasesRegioselective esterification/acylationHigh regioselectivity, avoids complex protecting group chemistry
Glycosidases (engineered)Can be used for glycosidic bond formationCan utilize readily available sugar donors

Advances in Synthetic Accessibility and Yield Optimization

Automated glycan assembly (AGA) on a solid support has emerged as a powerful technology for the rapid and efficient synthesis of complex oligosaccharides. beilstein-journals.orgresearchgate.net By immobilizing the growing oligosaccharide on a resin, excess reagents and byproducts can be easily washed away, simplifying purification and allowing for the automation of the glycosylation and deprotection cycles. mdpi.com This approach has the potential to dramatically reduce the time and effort required for synthesizing the actinotetraose core.

Derivatives and Analogs: Design, Synthesis, and Academic Evaluation

Structurally Modified Actinotetraose Hexatiglate Analogs

Research into the derivatives of Actinotetraose hexatiglate has revealed a series of naturally produced analogs, designated Actinotetraoses A through L. nih.govnih.govnih.gov These compounds share the parent’s core non-reducing glucotetraose skeleton but exhibit variations in their peripheral ester groups. nih.govnih.gov The isolation and characterization of these related metabolites have been accomplished through detailed spectroscopic and spectrometric analysis. nih.gov

The fundamental structure of Actinotetraose hexatiglate is a unique non-reducing tetrasaccharide. nih.gov Academic evaluations of its known naturally occurring analogs, including Actinotetraoses A-L, have shown that the core glycosidic linkage pattern of the tetrasaccharide is a conserved feature. nih.govnih.govnih.gov These analogs maintain the essential glucotetraose backbone, indicating that scientific exploration has thus far focused on variations of the substituents on this core scaffold rather than alterations of the primary glycosidic bonds connecting the sugar units.

The most significant structural diversity among the known Actinotetraose analogs is found in the composition and placement of their ester side chains. nih.govmdpi.com The parent compound, Actinotetraose hexatiglate (also known as tigloside), possesses six tiglate ester groups. nih.govnih.gov The naturally occurring analogs, Actinotetraoses A-L, are derivatives where these ester moieties are altered. nih.govnih.govnih.gov

For instance, the detailed structural elucidation of Actinotetraose L revealed it to be a derivative containing a mix of ester groups: four (E)-2-methyl-2-butenoyl (tiglate) groups and two (E)-2-ethyl-2-butenoyl groups. nih.gov Similarly, Actinotetraoses A-H and I-K were identified as new tetrasaccharide derivatives based on the same shared glucotetraose skeleton, differing in their ester substitutions. nih.govnih.gov This body of research demonstrates that the enzymatic machinery of the producing organism, Amycolatopsis sp. HCa1, can append varied acyl groups to the saccharide core, generating a family of related compounds distinguished by their ester functionalities.

Structural exploration has centered on the naturally occurring analogs isolated from Amycolatopsis sp. HCa1. mdpi.com In all documented cases (Actinotetraoses A-L), the central chemical scaffold is a conserved, non-reducing glucotetraose. nih.govnih.govnih.gov This suggests that the tetrasaccharide core is a fundamental and biosynthetically consistent structural element for this class of metabolites. Academic studies have therefore focused on characterizing the diversity that arises from peripheral modifications—namely, the ester groups—rather than modifications to the four-sugar backbone itself.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are designed to determine how the chemical structure of a molecule relates to its biological effect. taylorandfrancis.com For complex natural products like Actinotetraose hexatiglate and its analogs, these studies are crucial for identifying the specific structural features responsible for any observed biological activity.

The elucidation of SAR for intricate natural products relies on a suite of advanced analytical and biological techniques. A foundational step is the precise determination of the chemical structure, which has become more achievable with modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). rsc.org For the Actinotetraose family, researchers have employed a combination of 1D and 2D NMR experiments (including HMQC, HMBC, COSY, and NOESY) along with high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to define the exact structure and stereochemistry of each analog. nih.gov

Once structures are confirmed, SAR is established by comparing the biological activities of these closely related compounds. This requires robust and reproducible bioassays. In the case of the Actinotetraose analogs, researchers have utilized in vitro T-cell viability assays to screen for immunosuppressive effects and MTT assays to evaluate cytotoxicity against various human cancer cell lines. nih.govnih.govthieme-connect.com By correlating the minor structural differences between analogs with the outcomes of these bioassays, specific structural determinants for activity can be identified.

SAR studies on the Actinotetraose family have yielded a clear, albeit largely negative, result regarding the tested activities. The parent compound, Actinotetraose hexatiglate, along with most of its known natural analogs (Actinotetraoses A-D, F-L), have shown no significant immunosuppressive or cytotoxic activity in the reported assays. nih.govnih.govmdpi.com

Crucially, however, one analog, Actinotetraose E, displayed weak immunosuppressive activity. nih.gov This finding is central to the SAR of the entire compound class. Since Actinotetraose E shares the same tetrasaccharide core as the other inactive analogs, its unique biological activity must be attributed to its specific pattern of esterification. This specific arrangement of ester moieties on the glucotetraose backbone is therefore the key structural determinant for the observed weak immunosuppressive effect. The alteration of this pattern in all other tested analogs, including the fully tigliated parent compound, leads to a loss of this activity.

Table of Actinotetraose Analogs and Activities

Compound NameStructural Modification TypeReported Biological ActivityCitation(s)
Actinotetraose Hexatiglate (this compound)Parent compound with six tiglate estersNo significant antimicrobial or immunosuppressive activity nih.govmdpi.com
Actinotetraoses A, B, C, D, F, G, HAlteration of ester moietiesNo significant immunosuppressive or cytotoxic activity nih.govnih.gov
Actinotetraose EAlteration of ester moietiesWeak immunosuppressive activity nih.gov
Actinotetraoses I, J, KAlteration of ester moietiesNo significant bioactivity reported nih.govmdpi.com
Actinotetraose LAlteration of ester moieties (incorporates ethyl-butenoyl groups)No significant immunosuppressive or cytotoxic activity nih.govthieme-connect.com

Cellular and Molecular Mechanism Studies

Interaction with Cellular Components and Macromolecules

A fundamental step in characterizing a bioactive molecule is to identify its cellular binding partners. The intricate structure of Actinotetraose hexatiglate, a lipopolysaccharide, suggests it may interact with various cellular components. nih.gov

Identifying the specific cellular targets of Actinotetraose hexatiglate is crucial to understanding its mechanism of action. nih.gov Modern proteomic and chemical biology techniques offer powerful tools for this purpose. nih.gov A phenotypic, or cell-based, drug discovery approach could be particularly useful, where the compound is tested for its effects on cellular models, and subsequent work is done to identify the molecular target responsible for any observed phenotype. biocompare.com

Table 1: Methodologies for Cellular Target Identification of Actinotetraose Hexatiglate

Method Description Potential Application for Actinotetraose Hexatiglate
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry. Could identify proteins that directly bind to Actinotetraose hexatiglate.
Chemical Probes A modified version of the compound with a reactive group and a reporter tag is synthesized. This probe can covalently link to its target in live cells, allowing for subsequent identification. Would enable the capture and identification of target proteins in their native cellular environment.
Yeast Two-Hybrid Screening A genetic method used to discover protein-protein interactions. It can be adapted to identify proteins that interact with a small molecule. Could screen a library of proteins for potential binding partners of Actinotetraose hexatiglate.
Computational Docking Computer simulations are used to predict the binding of the small molecule to the 3D structures of known proteins. Could generate hypotheses about potential protein targets based on structural compatibility.

| CRISPR Screening | CRISPR-Cas9 technology can be used to systematically knock out genes in a cell line. By treating these cells with Actinotetraose hexatiglate, one could identify genes whose loss confers sensitivity or resistance to the compound, thus pointing to its target or pathway. biocompare.com | Could uncover the genetic determinants of cellular responses to the compound. |

Once potential targets are identified, the next step is to quantify the binding affinity and specificity of the interaction. malvernpanalytical.commdpi.com Binding affinity, often expressed as the dissociation constant (KD), is a measure of the strength of the interaction between a ligand (Actinotetraose hexatiglate) and its target. bmglabtech.com

Table 2: Techniques for Binding Affinity and Specificity Studies

Technique Principle Information Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when two molecules interact. malvernpanalytical.com Provides a complete thermodynamic profile of the binding interaction, including KD, stoichiometry, enthalpy, and entropy.
Surface Plasmon Resonance (SPR) Detects the binding of an analyte to a ligand immobilized on a sensor surface by measuring changes in the refractive index. Provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the KD can be calculated.
Biolayer Interferometry (BLI) An optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference. malvernpanalytical.com Also provides real-time kinetic data for determining kon, koff, and KD.

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule. bmglabtech.com | A solution-based method to determine binding affinity, suitable for high-throughput screening. |

Modulatory Effects on Intracellular Signaling Pathways

Bioactive molecules often exert their effects by modulating intracellular signaling pathways, which are complex networks that control cellular functions. nih.govnih.gov Investigating how Actinotetraose hexatiglate influences these pathways is key to understanding its cellular impact.

"Omics" technologies provide a global view of molecular changes in a cell or organism in response to a stimulus. mdpi.comfrontiersin.org These approaches can reveal which signaling pathways are perturbed by Actinotetraose hexatiglate, even without prior knowledge of its direct target. nih.gov

Glycomics: As Actinotetraose hexatiglate is a tetrasaccharide, studying its impact on the glycome—the complete set of sugars in an organism—could be particularly relevant.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. mdpi.com Changes in the metabolome following treatment with Actinotetraose hexatiglate could highlight affected metabolic pathways.

Transcriptomics (RNA-seq): This technique sequences all the RNA in a sample to provide a snapshot of the genes that are being actively expressed. frontiersin.org It can reveal which signaling pathways are transcriptionally up- or down-regulated.

Proteomics: This is the large-scale analysis of proteins. Quantitative proteomics can identify changes in protein expression or post-translational modifications (e.g., phosphorylation) that are indicative of altered signaling pathway activity. nih.gov

Once a perturbed pathway is identified, further experiments are needed to map the specific upstream and downstream events. For instance, if a mitogen-activated protein kinase (MAPK) pathway is implicated, researchers would investigate the phosphorylation status of key kinases in the cascade (e.g., ERK, JNK, p38) and the activation of downstream transcription factors. mdpi.complos.org

Influence on Fundamental Cellular Processes

Ultimately, the goal is to understand how the molecular interactions of Actinotetraose hexatiglate translate into effects on fundamental cellular processes. academicjournals.org Based on the known activities of its co-metabolite, quinaldopeptin (B1238268), and other natural products, potential areas of investigation could include:

Cell Viability and Proliferation: Assays such as the MTT assay could be used to determine if the compound affects cell survival or growth. A related compound, actinotetraose E, has been noted for weak immunosuppressive activity, suggesting a potential impact on lymphocyte viability. thieme-connect.com

Cell Cycle Progression: Flow cytometry analysis could reveal if the compound causes cells to arrest at a specific phase of the cell cycle.

Apoptosis (Programmed Cell Death): Assays for caspase activation or DNA fragmentation could indicate whether the compound induces apoptosis.

Cellular Differentiation: In the context of stem cells or progenitor cells, the compound could be tested for its ability to influence differentiation into specific lineages.

Immunomodulation: Given the weak immunosuppressive activity of a related compound, investigating the effects of Actinotetraose hexatiglate on immune cell activation, cytokine production, and other immunological functions would be a logical step.

While the biological function of Actinotetraose hexatiglate is currently a mystery, the array of modern scientific techniques provides a clear path forward for its investigation. Unraveling its cellular and molecular mechanisms will not only shed light on this specific natural product but may also unveil new biological pathways and potential therapeutic targets.

Cell Cycle Progression and Regulation Studies

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of diseases like cancer. pressbooks.pubgenome.govwikipedia.org It is a tightly controlled series of events divided into distinct phases: G1, S, G2, and M. genome.govwikipedia.org Checkpoints exist to ensure the fidelity of this process, halting the cycle in response to damage or other issues. youtube.com

Currently, there are no publicly available studies that have examined the effect of Actinotetraose hexatiglate on cell cycle progression. It is unknown whether this compound can induce cell cycle arrest at any phase or if it modulates the expression or activity of key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), or checkpoint proteins. Future research in this area would be crucial to understanding its potential as a cytostatic or cytotoxic agent.

Apoptosis and Necroptosis Induction Mechanisms in Model Systems

Programmed cell death, primarily through apoptosis and necroptosis, is a critical mechanism for removing damaged or unwanted cells. cancer.gov Apoptosis is a highly regulated process involving caspases, leading to cell shrinkage and fragmentation without inducing inflammation. cfmot.de Necroptosis, on the other hand, is a form of programmed necrosis that is typically initiated when apoptosis is inhibited and results in the release of cellular contents and a subsequent inflammatory response. pnas.org

There is no available scientific literature detailing any investigation into the ability of Actinotetraose hexatiglate to induce either apoptosis or necroptosis. Studies to determine if the compound activates key apoptotic proteins like caspases or affects the expression of the Bcl-2 family of proteins are needed. Similarly, its potential to trigger necroptotic pathways, for instance, through the activation of RIPK1 and RIPK3 kinases, remains to be explored.

Cellular Senescence and Integrated Stress Response Investigations

Cellular senescence is a state of irreversible cell cycle arrest, often triggered by stressors such as DNA damage or oncogene activation. wikipedia.orgrug.nlmdpi.com Senescent cells exhibit distinct morphological and metabolic changes and secrete a variety of signaling molecules known as the senescence-associated secretory phenotype (SASP). e-dmj.org The integrated stress response (ISR) is a central signaling network that cells activate in response to various environmental and internal stresses to restore homeostasis. rug.nl

The influence of Actinotetraose hexatiglate on cellular senescence and the ISR is another area where scientific data is completely lacking. It is not known if this compound can induce a senescent phenotype in cells or modulate the expression of senescence markers like p16INK4a or senescence-associated β-galactosidase. Furthermore, its potential to activate the ISR, for example, by inducing the phosphorylation of eIF2α, has not been investigated.

Interplay with Quinaldopeptin and Other Co-metabolites in Cellular Contexts

Actinotetraose hexatiglate is isolated alongside quinaldopeptin from cultures of Amycolatopsis species. glpbio.comacademicjournals.org Quinaldopeptin is a cyclic decapeptide with established cytotoxic activity due to its ability to intercalate with DNA. medchemexpress.comtoku-e.com The co-production of these two distinct molecules suggests a potential synergistic, antagonistic, or modulatory relationship in their biological context.

However, no studies have been published that explore the interplay between Actinotetraose hexatiglate and quinaldopeptin at a cellular level. It is conceivable that Actinotetraose hexatiglate could influence the uptake, stability, or activity of quinaldopeptin. Conversely, it might possess its own subtle biological activities that are only apparent in the presence of its co-metabolite. Investigating their combined effects on cancer cell lines, for example, could reveal novel therapeutic strategies. The absence of such studies represents a significant gap in understanding the full biological potential of the metabolites produced by this actinomycete.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purification and Quantification

Chromatographic methods are fundamental to isolating actinotetraose hexatiglate from its natural source and for its quantification in various samples. Given the compound's complex structure and the presence of numerous related metabolites in its source organism, high-resolution separation techniques are essential. thieme-connect.de

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of actinotetraose hexatiglate. It is used to confirm the purity of the compound, which is typically greater than 95%. bioaustralis.comlancetechltd.com In research settings, HPLC is employed for both purification and quantification.

For the purification of actinotetraose hexatiglate and its analogs, such as actinotetraoses A–H, semipreparative reversed-phase HPLC is often utilized. thieme-connect.de A common setup involves an ODS (octadecylsilane) column with a mobile phase gradient, for instance, a mixture of methanol (B129727) and water. thieme-connect.de Detection is frequently carried out using a UV detector, as the tiglate esters in the molecule possess chromophores that absorb UV light. thieme-connect.de

Table 1: Example HPLC Parameters for Actinotetraose Analog Separation

Parameter Value
Column Waters ODS (250 × 4.6 mm)
Mobile Phase Gradient of MeOH/H₂O
Detection UV
Flow Rate Varies with application

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

While HPLC is suitable for the intact molecule, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of the ester components of actinotetraose hexatiglate after derivatization. etamu.edufilab.fr GC-MS separates volatile compounds based on their boiling points and provides mass data for identification. etamu.eduthermofisher.com To analyze the tiglate esters, a hydrolysis step would first be necessary to cleave the esters from the saccharide backbone. The resulting tiglic acid could then be derivatized to a more volatile form, such as a methyl or silyl (B83357) ester, making it amenable to GC-MS analysis. chromatographyonline.com This approach would allow for the confirmation and quantification of the tiglate moieties within the molecule.

High-Resolution Mass Spectrometry for Metabolomics and Degradation Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of actinotetraose hexatiglate and the characterization of its related metabolites and degradation products. measurlabs.comresearchgate.net HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com

Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry are commonly used to achieve high resolution. researchgate.netthermofisher.com For actinotetraose hexatiglate, HRMS was instrumental in determining its molecular formula as C54H78O27. bioaustralis.com In metabolomics studies of the producing Amycolatopsis sp., HRMS coupled with liquid chromatography (LC-HRMS) can be used to identify other actinotetraose derivatives and potential degradation products in the fermentation broth or mycelia extracts. thieme-connect.denih.gov

Nuclear Magnetic Resonance (NMR) for Structural Analysis and Purity Assessment in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of organic molecules like actinotetraose hexatiglate. cas.cz NMR provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and stereochemistry of its atoms. cas.cz The structure of actinotetraose hexatiglate was originally determined through extensive NMR analysis. bioaustralis.comnih.gov

Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the complex structure of the tetrasaccharide core and to confirm the location and identity of the six tiglate ester groups. thieme-connect.de In a study of new actinotetraose derivatives, NMR data was acquired in deuterated pyridine, with chemical shifts referenced to the solvent signal. thieme-connect.de The purity of research samples can also be assessed using NMR by identifying signals from impurities.

Spectrophotometric and Fluorometric Assays for in vitro Biological Activity Determination

While actinotetraose hexatiglate itself has not shown significant antimicrobial activity, the evaluation of its biological effects and those of its co-metabolites and derivatives often involves spectrophotometric and fluorometric assays. biolinks.co.jpthieme-connect.de These assays are used to measure a wide range of biological activities in vitro. For example, the immunosuppressive activity of new actinotetraose derivatives was evaluated using a T-cell viability assay. thieme-connect.de

Other common assays where this class of compounds might be tested include:

Cytotoxicity assays: Using reagents like MTT or resazurin, which change color or fluorescence in the presence of viable cells.

Enzyme inhibition assays: Where the inhibition of a specific enzyme is monitored by a change in absorbance or fluorescence of a substrate or product.

Antioxidant assays: Measuring the scavenging of free radicals, often detected by a change in color of a chemical indicator.

These high-throughput methods allow for the rapid screening of the biological potential of actinotetraose hexatiglate and related compounds.

Bioanalytical Method Development for Actinotetraose Hexatiglate in Complex Biological Matrices

The development of robust bioanalytical methods is crucial for studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of actinotetraose hexatiglate in biological systems. chromatographyonline.comresolvemass.ca This involves creating and validating methods to accurately and precisely quantify the compound in complex biological matrices such as plasma, serum, or tissue. resolvemass.caeuropa.eu

A typical bioanalytical method for actinotetraose hexatiglate would likely involve LC-MS/MS due to its high sensitivity and selectivity. resolvemass.ca The development process includes several key stages:

Sample Preparation: This step is critical to remove interfering substances from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) would be optimized. nih.goveuropa.eu

Chromatographic Separation: An HPLC or UHPLC method would be developed to separate actinotetraose hexatiglate from endogenous components and any metabolites.

Mass Spectrometric Detection: A tandem mass spectrometer would be used for detection, often in Multiple Reaction Monitoring (MRM) mode, to ensure high specificity and sensitivity.

Method Validation: The method would be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as accuracy, precision, selectivity, linearity, recovery, and stability in the biological matrix. europa.eunih.goveuropa.eu

Table 2: Key Compound Names

Compound Name
Actinotetraose hexatiglate
Actinotetraoses A–H
Quinaldopeptin (B1238268)

Ecological and Environmental Context of Producing Organisms

Distribution and Niche of Amycolatopsis Strains in Soil and Other Environments

The genus Amycolatopsis comprises a group of Gram-positive, aerobic, and filamentous bacteria belonging to the phylum Actinobacteria. These microorganisms are recognized for their metabolic versatility and their ability to produce a wide array of secondary metabolites. scribd.combiolinks.co.jp

Marine Sediments: Including those from deep-ocean environments. mdpi.com

Plant Tissues: As endophytes living within plants. mdpi.com

Aquatic Habitats: Both freshwater and marine. mdpi.com

Invertebrates: Associated with insects such as harvester ants. researchgate.net

Birds: Isolated from the uropygial gland secretions of toxic birds. researchgate.net

Coal Mining Sites: Demonstrating their adaptability to anthropogenically disturbed environments. microbiologyresearch.org

This wide distribution highlights the remarkable adaptability of the Amycolatopsis genus to different ecological pressures and nutrient availabilities. Their success in these varied niches is, in part, attributed to their extensive secondary metabolism, which likely plays a crucial role in their survival and competitive fitness. mdpi.com

Table 1: Documented Habitats of Amycolatopsis Strains

Habitat TypeSpecific Examples
TerrestrialAgricultural soil, Forest soil, Arid soil, Peat swamp forest soil, Rhizosphere of plants
AquaticDeep-sea sediment, Marine sponges
Host-AssociatedPlant tissues (endophytic), Insects (harvester ants), Birds (uropygial glands)
Extreme/DisturbedCoal mining sites, Uranium deposits

This table is generated based on data from multiple sources. mdpi.comfrontiersin.orgacademicjournals.orgresearchgate.netresearchgate.netmicrobiologyresearch.orgresearchgate.net

Actinotetraose hexatiglate itself was isolated from an Amycolatopsis strain (strain A499) originally sourced from a soil sample in Western Australia. nih.govbioaustralis.com This particular strain was also found to produce the potent antibiotic quinaldopeptin (B1238268), with Actinotetraose hexatiglate being identified as a co-metabolite. nih.govglpbio.com

Role of Actinotetraose Hexatiglate in Microbial Interactions and Communication

The precise biological role of Actinotetraose hexatiglate in the environment is not yet known. glpbio.com It is suspected to lack direct antimicrobial activity. biolinks.co.jpglpbio.com However, the context of its production provides clues to its potential ecological functions. As a co-metabolite of quinaldopeptin, a powerful antibiotic, its production may be linked to the same metabolic pathways or regulatory networks. glpbio.comwindows.net

Secondary metabolites are often not essential for the primary growth of an organism but are crucial for its survival and interaction with other organisms in its environment. acs.org These interactions can include:

Competition: The production of antibiotics by Amycolatopsis, such as rifamycin (B1679328) and vancomycin (B549263), is a well-established mechanism for inhibiting the growth of competing bacteria and fungi. mdpi.commdpi.com This allows them to secure resources in the competitive soil environment.

Signaling: Many microbial secondary metabolites act as signaling molecules at low concentrations, influencing gene expression and developmental processes in neighboring microbes. acs.org This can regulate community-level behaviors.

Symbiosis: In some cases, secondary metabolites mediate beneficial interactions. For example, metabolites produced by Amycolatopsis associated with birds may offer protection against feather-degrading fungi and bacteria. researchgate.net

Nutrient Acquisition: Amycolatopsis species are known to produce siderophores, such as amychelin, which are compounds that chelate iron from the environment and transport it into the cell. acs.org Iron is an essential but often limiting nutrient in many habitats.

While the function of Actinotetraose hexatiglate remains unconfirmed, its intricate structure suggests a specific biological purpose. scbt.com It is plausible that it could play a role in chemical defense, signaling, or another form of microbial interaction that is yet to be discovered. The production of a diverse suite of metabolites by a single strain, like the co-production of quinaldopeptin and Actinotetraose hexatiglate, may provide a synergistic advantage in its ecological niche. bioaustralis.com

Biogeochemical Cycling and the Production of Secondary Metabolites

Microorganisms are the primary drivers of global biogeochemical cycles, facilitating the transformation and movement of essential elements like carbon, nitrogen, phosphorus, and sulfur. covenantuniversity.edu.ng Actinobacteria, including Amycolatopsis, play a significant role in these processes, particularly in the decomposition of complex organic matter.

The production of secondary metabolites is metabolically expensive and is often linked to the nutrient status of the environment. The metabolic pathways for these compounds are intertwined with central metabolism and, by extension, with the cycling of major elements.

Recent metagenomic studies have provided direct evidence linking Amycolatopsis to key biogeochemical processes. A function-taxon network analysis of soil metagenomes identified a cluster where the coupling of carbon and phosphorus cycling was driven by a group of bacteria that included the genus Amycolatopsis. nih.gov Specifically, Amycolatopsis was associated with the processes of carbon monoxide (CO) oxidation and substrate phosphorylation, linking the carbon and phosphorus cycles. nih.gov

Furthermore, the ability of some Amycolatopsis strains to interact with heavy metals, such as uranium, points to their potential role in the biogeochemical cycling of these elements. researchgate.net Strains isolated from uranium-rich deposits have demonstrated the ability to sorb uranium onto their cell surfaces, a process that can influence the mobility and bioavailability of this radionuclide in the environment. researchgate.net The production of secondary metabolites, which can act as chelating agents, may be involved in these interactions.

The production of secondary metabolites by Amycolatopsis is therefore not an isolated process but is deeply embedded in the ecological and biogeochemical context of the organism. These compounds are a key part of the toolkit that allows these bacteria to thrive in diverse environments and contribute to the fundamental elemental cycles that sustain life.

Table 2: Research Findings on Amycolatopsis and Biogeochemical Cycling

Biogeochemical CycleRole of AmycolatopsisResearch FindingSource
Carbon & PhosphorusCoupled CyclingGenus is linked to CO oxidation and substrate phosphorylation in soil. nih.gov
SulfurSulfur MetabolismGenome of Amycolatopsis carbonis contains pathways for sulfur cycling. kegg.jp
UraniumBiosorptionStrains can sorb uranium, influencing its mobility in the environment. researchgate.net

Chemical Biology Applications of Actinotetraose Hexatiglate

Probing Glycosylation Pathways and Glycan Biosynthesis

There is currently no scientific literature available that describes the use of Actinotetraose hexatiglate to study glycosylation pathways or glycan biosynthesis. The intricate and specific nature of glycosylation, a critical post-translational modification, often requires highly specific molecular tools for its investigation. While unique oligosaccharides can sometimes serve as probes or inhibitors of the enzymes involved in these pathways, no such role has been documented for Actinotetraose hexatiglate.

Use as a Tool for Investigating Cellular Signaling Networks

Similarly, the potential for Actinotetraose hexatiglate to serve as a tool for investigating cellular signaling networks is unknown. Cell signaling relies on a complex interplay of molecules, where carbohydrates can play crucial roles in recognition and modulation. However, no studies have been published that explore the effects of Actinotetraose hexatiglate on any signaling cascade or cellular communication process.

Development of Chemical Probes for Target Engagement Studies

The development of chemical probes is a vital area of chemical biology for identifying and validating new drug targets. These probes are small molecules designed to interact specifically with a biological target. The unique structure of Actinotetraose hexatiglate could theoretically be a scaffold for such probes. Nevertheless, there is no evidence in the current body of scientific research to suggest that it has been used or modified for the purpose of target engagement studies.

Future Research Trajectories and Open Questions

Unraveling Cryptic Biosynthetic Pathways and Silent Gene Clusters

The genetic blueprint for the production of secondary metabolites like actinotetraose hexatiglate is encoded in biosynthetic gene clusters (BGCs) within the producing organism's genome. jmicrobiol.or.kr However, many of these BGCs remain unexpressed, or "silent," under standard laboratory conditions. jmicrobiol.or.krtaylorfrancis.com A primary research goal is to identify and characterize the complete BGC responsible for actinotetraose hexatiglate biosynthesis in the producing Amycolatopsis or Amycolata strain. bioaustralis.comnih.gov

Future investigations will likely involve:

Genome Mining: Employing bioinformatic tools like antiSMASH to analyze the genome of the producing actinomycete and identify putative BGCs. taylorfrancis.com This analysis can predict the types of secondary metabolites a BGC might produce, such as polyketides or non-ribosomal peptides. taylorfrancis.com

Activation of Silent Gene Clusters: Utilizing various strategies to induce the expression of silent BGCs. These methods include co-culturing the actinomycete with other microorganisms to trigger interspecies interactions, as well as manipulating culture conditions. jmicrobiol.or.krnih.gov

Heterologous Expression: Transferring the identified BGC into a more genetically tractable host organism. nih.gov This approach can facilitate the production and study of actinotetraose hexatiglate and its biosynthetic intermediates. nih.gov

Unraveling these cryptic pathways will not only provide a deeper understanding of how this complex molecule is assembled but may also lead to the discovery of novel enzymatic reactions and related natural products. jmicrobiol.or.kr

Exploration of Novel Biological Activities Beyond Currently Established Contexts

While actinotetraose hexatiglate has been noted as a potent antitumour agent, its full spectrum of biological activities remains largely unexplored. ukchemicalsuppliers.co.uk Future research should aim to screen this compound against a wide array of biological targets to uncover new therapeutic applications.

Potential areas of investigation include:

Antimicrobial and Antiviral Activity: Given that many actinomycete-derived compounds exhibit such properties, testing actinotetraose hexatiglate against a panel of pathogenic bacteria, fungi, and viruses is a logical next step. academicjournals.org

Nematicidal Activity: The co-isolation of actinotetraose hexatiglate with quinaldopeptin (B1238268), which shows weak nematicidal activity, suggests that actinotetraose hexatiglate itself could be investigated for activity against parasitic nematodes. academicjournals.org

Enzyme Inhibition: Screening against various enzymes, such as proteases and kinases, could reveal novel mechanisms of action and therapeutic targets.

A comprehensive biological profiling of actinotetraose hexatiglate is crucial for realizing its full potential as a lead compound for drug discovery.

Innovations in Synthetic Accessibility and Analog Diversity Generation

The complex structure of actinotetraose hexatiglate presents a significant challenge for chemical synthesis. Developing a total synthesis route is a major goal that would enable the production of larger quantities for biological testing and the generation of structural analogs.

Key research directions in this area are:

Total Synthesis: Devising a stereocontrolled and efficient total synthesis of actinotetraose hexatiglate. This would confirm its absolute stereochemistry and provide a platform for analog synthesis.

Analog Generation: Utilizing synthetic and biosynthetic approaches to create a library of actinotetraose hexatiglate analogs. isomerase.com This could involve modifying the tiglate ester groups or the glucotetraose core to explore structure-activity relationships (SAR).

Biocatalysis: Exploring the use of enzymes from the biosynthetic pathway to perform specific chemical transformations, which could simplify the synthesis of analogs.

Improving the synthetic accessibility and generating diverse analogs are critical for optimizing the therapeutic properties of actinotetraose hexatiglate.

Advanced Mechanistic Investigations Using Multi-Omics and High-Throughput Screening

To understand how actinotetraose hexatiglate exerts its biological effects at a molecular level, advanced mechanistic studies are required. The integration of multiple "omics" technologies can provide a comprehensive view of the cellular response to the compound.

Future studies should incorporate:

Multi-Omics Approaches: Combining transcriptomics, proteomics, and metabolomics to analyze the global changes in gene expression, protein levels, and metabolite profiles in cells treated with actinotetraose hexatiglate. uv.esembopress.org This can help to identify the cellular pathways and networks affected by the compound. uv.esnih.gov

High-Throughput Screening (HTS): Utilizing HTS platforms to screen large compound libraries (including analogs of actinotetraose hexatiglate) for specific biological activities and to identify their molecular targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays can be used to elucidate the precise mechanism of interaction between actinotetraose hexatiglate and its target.

These advanced investigations will be instrumental in defining the molecular basis of actinotetraose hexatiglate's activity and for the rational design of improved therapeutic agents. nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a holistic framework for understanding the complex interactions within a biological system and how they are perturbed by external factors like drugs. researchgate.netfrontiersin.org By integrating experimental data with computational modeling, systems biology can provide a deeper understanding of the multifaceted effects of actinotetraose hexatiglate.

Key aspects of this approach include:

Network Biology: Constructing and analyzing molecular interaction networks to visualize and understand the complex interplay of genes, proteins, and metabolites affected by actinotetraose hexatiglate. frontiersin.org

Computational Modeling: Developing mathematical models to simulate the dynamic behavior of cellular pathways in response to the compound. frontiersin.orgiomcworld.com This can help to predict the effects of different concentrations and treatment durations.

Personalized Medicine: In the long term, systems biology approaches could help to identify patient populations that are most likely to respond to treatment with actinotetraose hexatiglate or its analogs, paving the way for personalized therapeutic strategies. diva-portal.org

By embracing a systems-level perspective, researchers can move beyond a single-target view and gain a more comprehensive understanding of the biological impact of actinotetraose hexatiglate, ultimately accelerating its development as a potential therapeutic.

Q & A

Q. What are the optimal experimental conditions for synthesizing Actinotetraose hexatiglate with high purity?

Methodological Answer: Synthesis optimization requires systematic parameter testing, including temperature, solvent polarity, and catalyst ratios. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity, with nuclear magnetic resonance (NMR) for structural validation. Ensure replication of trials to confirm reproducibility, and document deviations in protocols to identify critical variables .

Q. How can researchers validate the structural identity of Actinotetraose hexatiglate post-synthesis?

Methodological Answer: Combine spectroscopic techniques (e.g., FTIR for functional groups, mass spectrometry for molecular weight, and 2D-NMR for stereochemistry). Cross-validate results with computational modeling (e.g., density functional theory for spectral predictions). Publish raw spectral data in supplementary materials to enable peer verification .

Q. What standard protocols exist for quantifying Actinotetraose hexatiglate in complex matrices?

Methodological Answer: Develop a calibration curve using serial dilutions of a pure reference standard. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity and specificity. Validate the method by spiking known concentrations into representative matrices (e.g., biological fluids) and calculating recovery rates (ideally 85–115%) .

Advanced Research Questions

Q. How can contradictory data on Actinotetraose hexatiglate’s bioactivity be resolved across studies?

Methodological Answer: Conduct a meta-analysis of published bioactivity assays, focusing on methodological disparities (e.g., cell line variability, assay endpoints). Replicate key experiments under standardized conditions, controlling for batch effects and environmental factors. Apply statistical tests (e.g., ANOVA with post-hoc corrections) to identify confounding variables. Transparently report negative results to mitigate publication bias .

Q. What advanced computational approaches are suitable for modeling Actinotetraose hexatiglate’s interaction with biological targets?

Methodological Answer: Use molecular dynamics simulations to explore ligand-protein binding kinetics under physiological conditions. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance). Cross-reference results with cheminformatics databases (e.g., PubChem) to identify structural analogs for comparative analysis. Document force field parameters and simulation software versions for reproducibility .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of Actinotetraose hexatiglate derivatives?

Methodological Answer: Systematically modify functional groups (e.g., hydroxylation, glycosylation) and test derivatives in parallel using high-throughput screening. Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with activity. Include negative controls (e.g., scrambled analogs) to rule out nonspecific effects. Publish synthetic pathways and characterization data for all derivatives .

Methodological Best Practices

  • Data Presentation : Use tables to summarize comparative results (e.g., IC50 values across derivatives) and avoid redundant visualizations. Include error margins and statistical significance markers (e.g., asterisks) in figures .
  • Reproducibility : Archive raw datasets and analysis scripts in open repositories (e.g., Zenodo), adhering to FAIR principles. Specify instrument models and software versions in methods sections .
  • Literature Synthesis : Use tools like Zotero or EndNote to manage citations and avoid over-reliance on secondary sources (e.g., textbooks). Prioritize peer-reviewed journals indexed in PubMed or Web of Science .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.